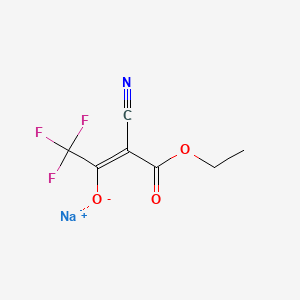

sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate

Beschreibung

Natrium;(Z)-3-Cyano-4-ethoxy-1,1,1-trifluor-4-oxobut-2-en-2-olat ist eine komplexe organische Verbindung, die ein Natriumion aufweist, das an ein hochfunktionalisiertes Enolat koordiniert ist. Diese Verbindung zeichnet sich durch ihre Trifluormethylgruppe, Cyanogruppe und Ethoxygruppe aus, die zu ihren einzigartigen chemischen Eigenschaften und Reaktivitäten beitragen.

Eigenschaften

Molekularformel |

C7H5F3NNaO3 |

|---|---|

Molekulargewicht |

231.10 g/mol |

IUPAC-Name |

sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate |

InChI |

InChI=1S/C7H6F3NO3.Na/c1-2-14-6(13)4(3-11)5(12)7(8,9)10;/h12H,2H2,1H3;/q;+1/p-1/b5-4-; |

InChI-Schlüssel |

STEKPLGHRINIQW-MKWAYWHRSA-M |

Isomerische SMILES |

CCOC(=O)/C(=C(/C(F)(F)F)\[O-])/C#N.[Na+] |

Kanonische SMILES |

CCOC(=O)C(=C(C(F)(F)F)[O-])C#N.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Natrium;(Z)-3-Cyano-4-ethoxy-1,1,1-trifluor-4-oxobut-2-en-2-olat umfasst typischerweise die Reaktion von Ethyl-4,4,4-trifluoracetylacetat mit Natriumcyanid in Gegenwart einer Base wie Natriumethoxid. Die Reaktion verläuft über einen nukleophilen Additions-Eliminierungsmechanismus, bei dem die Cyanogruppe in das Enolat-Zwischenprodukt eingeführt wird. Die Reaktionsbedingungen erfordern im Allgemeinen eine inerte Atmosphäre, wie z. B. Stickstoff oder Argon, um Oxidation und Feuchtigkeitsbeeinträchtigung zu verhindern.

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Fließreaktoren umfassen, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Der Einsatz automatisierter Systeme für die Zugabe von Reagenzien und die Temperaturregelung kann den Syntheseprozess weiter optimieren. Darüber hinaus können Reinigungsschritte wie Umkristallisation oder Chromatographie verwendet werden, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Natrium;(Z)-3-Cyano-4-ethoxy-1,1,1-trifluor-4-oxobut-2-en-2-olat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Cyanogruppe in ein Amin oder das Enolat in einen Alkohol umwandeln.

Substitution: Die Ethoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Halogenide können in Substitutionsreaktionen verwendet werden, die häufig einen Katalysator oder erhöhte Temperaturen erfordern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Trifluormethylketone ergeben, während die Reduktion Trifluormethylamine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Natrium;(Z)-3-Cyano-4-ethoxy-1,1,1-trifluor-4-oxobut-2-en-2-olat seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie leichter in biologische Membranen eindringen kann. Die Cyanogruppe kann als Elektrophil wirken und kovalente Bindungen mit nukleophilen Stellen an Proteinen oder Enzymen bilden. Zusätzlich kann die Enolat-Einheit an Michael-Additionsreaktionen teilnehmen, wodurch biologische Zielstrukturen weiter modifiziert werden.

Wirkmechanismus

The mechanism by which sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. Additionally, the enolate moiety can participate in Michael addition reactions, further modifying biological targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Natrium-4,4,4-trifluoracetylacetat: Ähnlich in der Struktur, aber ohne die Cyano- und Ethoxygruppen.

Natriumcyanoacetat: Enthält eine Cyanogruppe, aber keine Trifluormethyl- und Ethoxygruppen.

Natriumethylacetoacetat: Enthält eine Ethoxygruppe, aber keine Cyano- und Trifluormethylgruppen.

Einzigartigkeit

Natrium;(Z)-3-Cyano-4-ethoxy-1,1,1-trifluor-4-oxobut-2-en-2-olat ist aufgrund der Kombination seiner funktionellen Gruppen einzigartig, die eine ausgeprägte chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein der Trifluormethylgruppe erhöht ihre Stabilität und Lipophilie, während die Cyano- und Ethoxygruppen zusätzliche Stellen für chemische Modifikationen und Interaktionen mit biologischen Zielstrukturen bieten.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.